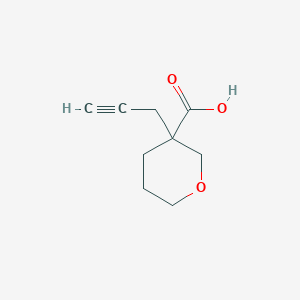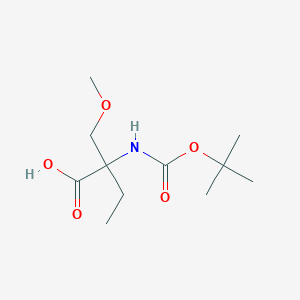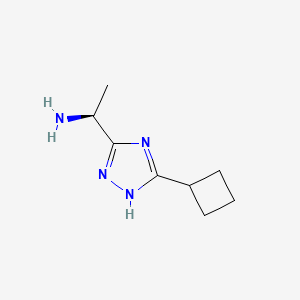
(S)-1-(5-Cyclobutyl-4H-1,2,4-triazol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a cyclobutyl group attached to the triazole ring, which may impart unique properties to the molecule.
Vorbereitungsmethoden
The synthesis of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using a cyclobutyl halide.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the triazole ring to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of antifungal, antibacterial, and anticancer drugs.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The cyclobutyl group may enhance the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be compared with other triazole derivatives, such as:
(1S)-1-(3-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: This compound features a phenyl group instead of a cyclobutyl group, which may result in different biological activities and binding affinities.
(1S)-1-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: The presence of a methyl group instead of a cyclobutyl group can lead to variations in the compound’s reactivity and pharmacological properties.
The uniqueness of (1S)-1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)ethan-1-amine lies in its cyclobutyl group, which may confer distinct steric and electronic effects, influencing its overall behavior in chemical and biological systems.
Eigenschaften
Molekularformel |
C8H14N4 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1S)-1-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C8H14N4/c1-5(9)7-10-8(12-11-7)6-3-2-4-6/h5-6H,2-4,9H2,1H3,(H,10,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
ANDVDDLRTOFCQB-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=NNC(=N1)C2CCC2)N |
Kanonische SMILES |
CC(C1=NNC(=N1)C2CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)
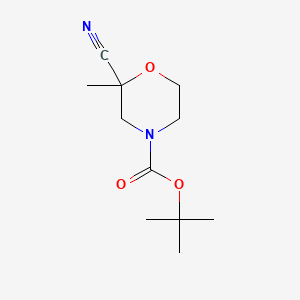

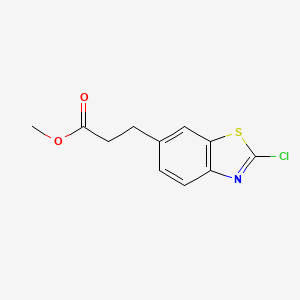
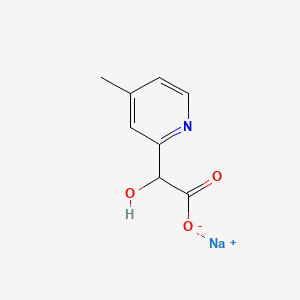
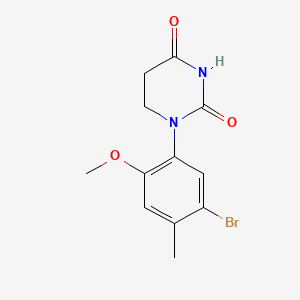
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
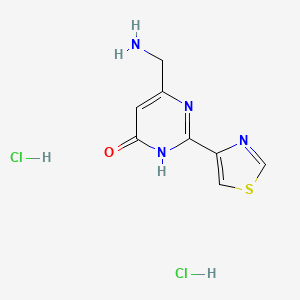

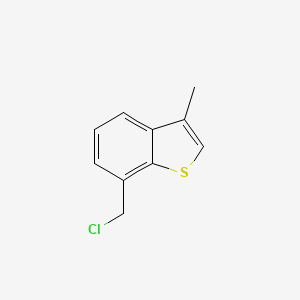
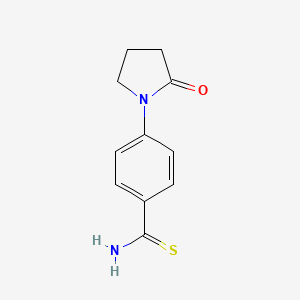
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
